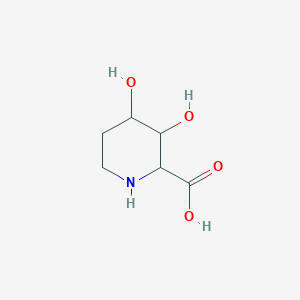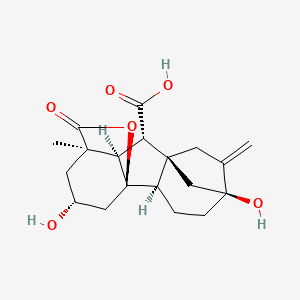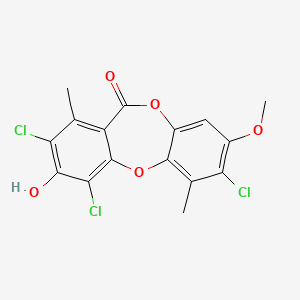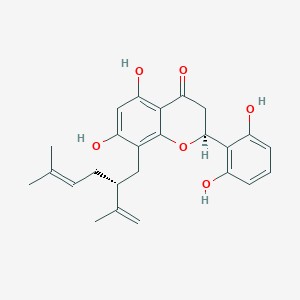
Exiguaflavanone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exiguaflavanone A is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 2' and 6' and a lavandulyl group at position 8. Isolated from Sophora exigua and Artemisia indica, it exhibits antimalarial activity. It has a role as a metabolite and an antimalarial. It derives from a (2S)-flavanone.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
Exiguaflavanone A, a novel flavanone with a lavandulyl residue, was first isolated from the roots of Sophora exigua. Its structure was determined through 2D NMR spectral analysis (Ruangrungsi et al., 1992).
Antibacterial Activity
Exiguaflavanone A demonstrates potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA). This compound has been studied for its potential as a phytotherapeutic agent for MRSA infections, offering an alternative to conventional antibiotics (Iinuma et al., 1994), (Tsuchiya et al., 1997).
Potential in Phytotherapy
Further studies on Exiguaflavanone A have explored its use in phytotherapy, especially in the treatment of bacterial infections like MRSA. Its efficacy in inhibiting bacterial growth and its potential synergistic effects with other antibiotics have been a significant focus of research (Sato et al., 1995).
Impact on Membrane Fluidity
Research has also delved into the mechanisms of action of Exiguaflavanone A, particularly its effect on membrane fluidity. This exploration contributes to understanding the pharmacological action of Exiguaflavanone A at the cellular level (Tsuchiya & Iinuma, 2000).
Antibacterial Effects on Oral Bacteria
Exiguaflavanone A has also been found to inhibit the growth of oral bacteria, including primary cariogenic mutans streptococci, making it a potential candidate for preventing oral infections (Tsuchiya et al., 1994).
Eigenschaften
Produktname |
Exiguaflavanone A |
|---|---|
Molekularformel |
C25H28O6 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)8-9-15(14(3)4)10-16-19(28)11-20(29)24-21(30)12-22(31-25(16)24)23-17(26)6-5-7-18(23)27/h5-8,11,15,22,26-29H,3,9-10,12H2,1-2,4H3/t15-,22+/m1/s1 |
InChI-Schlüssel |
FPUREMWTZVLZBZ-QRQCRPRQSA-N |
Isomerische SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=CC=C3O)O)C(=C)C)C |
Kanonische SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=CC=C3O)O)C(=C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



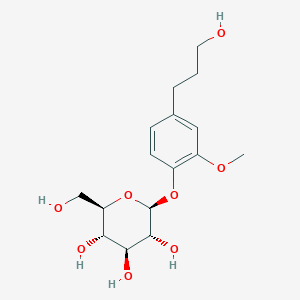
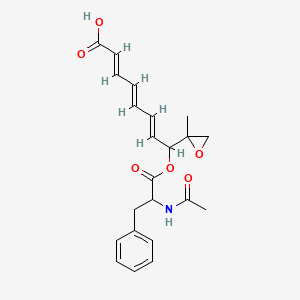
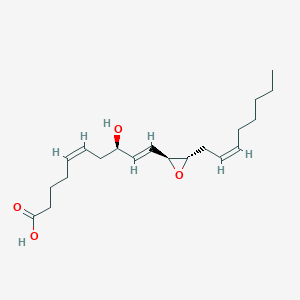
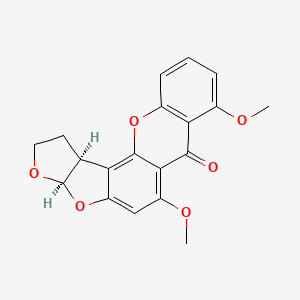
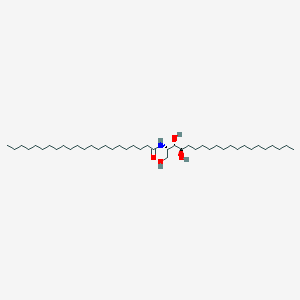
![2-[(3S,6S,9S,12S,15S,20R,23S,26S,29S)-15-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-12-[(2S)-butan-2-yl]-20-carbamoyl-23-[3-(diaminomethylideneamino)propyl]-3,29-dimethyl-6,9-bis(2-methylpropyl)-2,5,8,11,14,22,25,28-octaoxo-18-thia-1,4,7,10,13,21,24,27-octazabicyclo[27.3.0]dotriacontan-26-yl]acetic acid](/img/structure/B1254854.png)
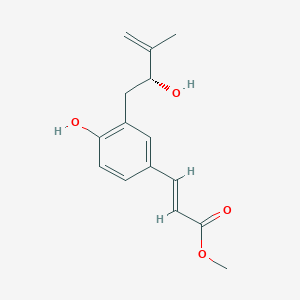
![[(1S,2R,3R,4R,5S,6S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1254857.png)
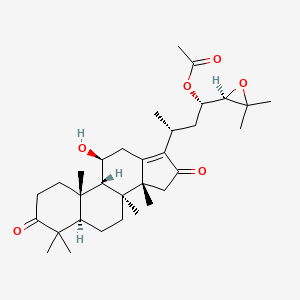
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B1254861.png)
![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)
